molecular formula C18H15BrFN3O3 B11339129 N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

Cat. No.: B11339129
M. Wt: 420.2 g/mol
InChI Key: ZMSLRDYARWMIFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

  • Preparation Methods

      Reaction Conditions: Detailed reaction conditions (such as temperature, solvents, and catalysts) remain undisclosed.

      Industrial Production: Information on large-scale industrial production methods is scarce.

  • Chemical Reactions Analysis

      Reactivity: The compound likely undergoes various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations.

      Major Products: The products formed from these reactions would vary based on the specific reaction type.

  • Scientific Research Applications

  • Mechanism of Action

    • The exact mechanism by which this compound exerts its effects is not well-documented.
    • Further research is needed to elucidate its molecular targets and pathways.
  • Comparison with Similar Compounds

      Similar Compounds: While direct comparisons are limited, other oxadiazole derivatives and phenyl-substituted compounds may serve as reference points.

      Uniqueness: Highlighting its distinct features would require a comprehensive analysis of related compounds.

    Properties

    Molecular Formula

    C18H15BrFN3O3

    Molecular Weight

    420.2 g/mol

    IUPAC Name

    N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(4-fluorophenoxy)butanamide

    InChI

    InChI=1S/C18H15BrFN3O3/c1-2-15(25-14-9-7-13(20)8-10-14)18(24)21-17-16(22-26-23-17)11-3-5-12(19)6-4-11/h3-10,15H,2H2,1H3,(H,21,23,24)

    InChI Key

    ZMSLRDYARWMIFG-UHFFFAOYSA-N

    Canonical SMILES

    CCC(C(=O)NC1=NON=C1C2=CC=C(C=C2)Br)OC3=CC=C(C=C3)F

    Origin of Product

    United States

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.